molecular formula C6H12ClF2N B6171797 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2680531-23-9

3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No. B6171797
CAS RN: 2680531-23-9
M. Wt: 171.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the formula C6H12ClF2N . It is used for research purposes and is available in various purities .


Molecular Structure Analysis

The molecular weight of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride is 171.62 . The exact structure is not provided in the sources I found.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride are not specified in the sources I found .

Safety and Hazards

The safety data sheet for 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride was not available in the sources I found . Therefore, the specific hazards associated with this compound are not known. As with all chemicals, it should be handled with care.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with 2,2-difluoroethylamine followed by reduction and quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclobutanone", "2,2-difluoroethylamine", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with 2,2-difluoroethylamine in the presence of diethyl ether to form 3-(2,2-difluoroethyl)cyclobutan-1-amine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form 3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride.", "Step 4: The product is isolated by filtration and washed with diethyl ether. The crude product is dried over sodium sulfate and recrystallized from a suitable solvent to obtain a mixture of diastereomers." ] }

CAS RN

2680531-23-9

Product Name

3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C6H12ClF2N

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.